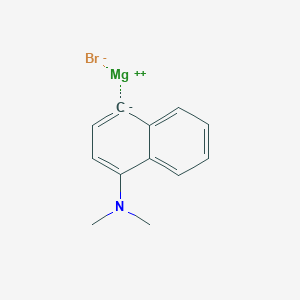
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N3O. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with formaldehyde under acidic conditions to form the intermediate (1H-1,2,4-Triazol-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine
In medicine, derivatives of 1,2,4-triazole, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating infections, cancer, and other diseases .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its versatility makes it valuable in developing new products with enhanced performance .
Mécanisme D'action
The mechanism of action of (1H-1,2,4-Triazol-3-yl)methanol dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Uniqueness
(1H-1,2,4-Triazol-3-yl)methanol dihydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.2ClH/c7-1-3-4-2-5-6-3;;/h2,7H,1H2,(H,4,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVQYXVNRKEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














